Scopolamine N-oxide hydrobromide

CAS No.: 6106-81-6

Cat. No.: VC1601846

Molecular Formula: C17H22BrNO5

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6106-81-6 |

|---|---|

| Molecular Formula | C17H22BrNO5 |

| Molecular Weight | 400.3 g/mol |

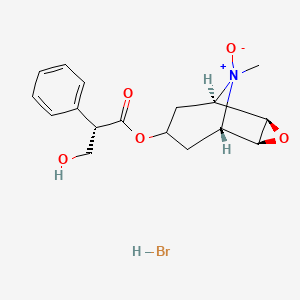

| IUPAC Name | [(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |

| Standard InChI | InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1 |

| Standard InChI Key | MGNNYKWRWHQLCR-UUUUXVGVSA-N |

| Isomeric SMILES | C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br |

| SMILES | C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |

| Canonical SMILES | C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |

| Colorform | Prisms from water |

| Melting Point | 135-138 °C |

Introduction

Chemical Structure and Properties

Chemical Identity

Scopolamine N-oxide hydrobromide is characterized by specific chemical identifiers that distinguish it from related compounds. The following table presents the key identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 6106-81-6, 35127-37-8 |

| Molecular Formula | C17H22BrNO5 |

| Molecular Weight | 400.26-400.27 g/mol (418.3 g/mol with hydrate) |

| IUPAC Name | [(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.0 2,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide |

| Alternative Name | [7(S)-(1α,2β,4β,5α,7β)]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate N-oxide hydrobromide |

| InChI Key | MGNNYKWRWHQLCR-FDJOISAFSA-N or ZBDORMJJJXFHMZ-PSCQNGEISA-N |

The compound has several synonyms including Hyoscine N-oxide hydrobromide, Scopolamine N-oxide hydrobromide monohydrate, PD098331, and D80458 . These multiple identifiers reflect its recognition across various chemical databases and research contexts.

Physical Properties

Scopolamine N-oxide hydrobromide exists as a solid at room temperature, with specific physical characteristics that influence its handling and analysis . The compound demonstrates varying solubility in different solvents, an important consideration for laboratory applications:

| Property | Value |

|---|---|

| Physical State | Solid |

| LogP | -0.145 |

| Solubility in DMF | 5 mg/ml |

| Solubility in DMSO | 5-300 mg/ml (749.51 mM) |

| Solubility in Ethanol | 1 mg/ml |

| Solubility in PBS (pH 7.2) | 2 mg/ml |

| Recommended Storage | -20°C |

The relatively low LogP value of -0.145 indicates the compound's hydrophilic nature, which may influence its pharmacokinetic properties including absorption and distribution in biological systems . The recommended storage temperature of -20°C suggests considerations for stability during long-term laboratory storage .

Chemical Properties

The chemical reactivity of Scopolamine N-oxide hydrobromide is characterized by its stability under normal conditions and potential decomposition under specific circumstances. The compound is generally stable under recommended storage conditions but may undergo decomposition reactions when exposed to extreme conditions . Potential hazardous decomposition products include carbon oxides, hydrogen bromide, and nitrogen oxides, indicating potential safety considerations for laboratory handling .

The compound may exhibit incompatibility with strong oxidizing agents, which should be considered when designing experimental protocols involving this substance . The presence of the N-oxide functional group introduces distinctive chemical properties compared to the parent compound scopolamine, potentially affecting its reactivity, stability, and biological interactions.

Structural Characteristics

Scopolamine N-oxide hydrobromide possesses a complex structure based on the tropane alkaloid framework with specific stereochemistry. The key structural features include a tropane ring system with a 3-oxa-9-azatricyclo[3.3.1.02,4]nonane core structure, an N-oxide group at the nitrogen atom of the tropane ring, and a hydrobromide salt form . The compound also contains a (2S)-3-hydroxy-2-phenylpropanoate ester group with defined stereochemistry as indicated in its IUPAC name.

The structure can be represented by the following SMILES notation:

Br[H].C[N]1([O])[C@H]2C@@H[C@@H]3[C@@H]1CC@HC2

This complex three-dimensional structure with its specific stereochemistry contributes to its receptor binding properties and pharmacological activity. The N-oxide moiety in particular represents a significant structural modification compared to scopolamine, potentially altering its pharmacological profile.

Analytical Methods

HPLC Analysis

High-performance liquid chromatography (HPLC) represents an effective analytical approach for the characterization and quantification of Scopolamine N-oxide hydrobromide. The compound can be analyzed using reverse-phase HPLC with specific analytical conditions:

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| MS-Compatible Alternative | Replace phosphoric acid with formic acid |

| Particle Size | 3 μm for UPLC applications |

| Applications | Analysis, isolation of impurities, preparative separation, pharmacokinetics |

This analytical method is reported to be scalable and suitable for both analytical and preparative applications, including impurity isolation and pharmacokinetic studies . The flexibility to adapt the method for mass spectrometry compatibility by substituting phosphoric acid with formic acid provides additional analytical capabilities for structural confirmation and trace analysis. The availability of smaller 3 μm particle columns for UPLC applications suggests possibilities for accelerated analysis with enhanced resolution .

Pharmacology

Mechanism of Action

Scopolamine N-oxide hydrobromide functions primarily as an antagonist of muscarinic acetylcholine receptors . Like its parent compound scopolamine, it likely binds to muscarinic receptors and blocks the action of acetylcholine at these sites, though with potentially altered binding characteristics due to the N-oxide modification. The anticholinergic activity results in inhibition of parasympathetic nervous system functions mediated by muscarinic receptors.

Toxicology

Toxicity Profile

Scopolamine N-oxide hydrobromide demonstrates significant toxicity according to Globally Harmonized System (GHS) classifications, necessitating careful handling in research environments. The compound's toxicological parameters include:

| Toxicity Parameter | Classification/Value |

|---|---|

| GHS Classification - Oral | Acute Toxicity Category 2 |

| GHS Classification - Dermal | Acute Toxicity Category 1 |

| GHS Classification - Inhalation | Acute Toxicity Category 2 |

| GHS Hazard Statements | H300: Fatal if swallowed |

| H310: Fatal in contact with skin | |

| H330: Fatal if inhaled | |

| RTECS Number | YM4550000 |

These classifications indicate severe toxicity through multiple routes of exposure, highlighting the importance of appropriate safety measures when handling this compound . The acute toxicity classification suggests that exposure to even small quantities could potentially result in significant health hazards.

Environmental Considerations

Beyond direct toxicity to humans, Scopolamine N-oxide hydrobromide presents environmental concerns that should be considered in laboratory settings. The compound is classified as extremely hazardous for water environments (Water hazard class 3), indicating potential ecological impacts . Environmental precautions include preventing the compound from reaching ground water, water courses, or sewage systems, even in small quantities .

The potential danger to drinking water if even extremely small quantities leak into the ground emphasizes the need for proper waste management and disposal procedures . These environmental considerations should be integrated into laboratory protocols and institutional waste management strategies when working with this compound.

Research Applications

Current Research Contexts

Scopolamine N-oxide hydrobromide has been utilized in various research contexts, though specific applications are not extensively detailed in the available literature. One notable research area involves stereochemical studies, as evidenced by reference to work on the absolute configuration of Scopolamine N-oxide and related compounds . This suggests interest in the structural characteristics and stereochemical relationships of this compound within the broader context of tropane alkaloid chemistry.

The development of specific analytical methods for this compound, including HPLC techniques suitable for pharmacokinetic studies, indicates ongoing research interest in its characterization and biological behavior . The availability of these analytical methods facilitates research applications requiring accurate quantification and characterization of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume